(2R,3R)-2,3,4-Tris(benzyloxy)butanal
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Overview
Description
(2R,3R)-2,3,4-Tris(benzyloxy)butanal is a chiral organic compound that features three benzyloxy groups attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3,4-Tris(benzyloxy)butanal typically involves the protection of hydroxyl groups followed by selective oxidation. One common method includes the use of benzyl chloride to protect the hydroxyl groups, followed by oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3,4-Tris(benzyloxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: (2R,3R)-2,3,4-Tris(benzyloxy)butanoic acid.
Reduction: (2R,3R)-2,3,4-Tris(benzyloxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-2,3,4-Tris(benzyloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3,4-Tris(benzyloxy)butanal involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(Benzyloxy)-4-(pivaloyloxy)butanal
- 3-(Benzyloxy)propanal
- 4-Benzyloxy-1-butanol
Uniqueness
(2R,3R)-2,3,4-Tris(benzyloxy)butanal is unique due to its three benzyloxy groups, which provide distinct steric and electronic properties. This structural feature allows for selective reactions and interactions that are not possible with simpler analogs. The chiral centers also contribute to its stereochemical complexity, making it a valuable compound for asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
170641-13-1 |
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Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2R,3R)-2,3,4-tris(phenylmethoxy)butanal |
InChI |
InChI=1S/C25H26O4/c26-16-24(28-18-22-12-6-2-7-13-22)25(29-19-23-14-8-3-9-15-23)20-27-17-21-10-4-1-5-11-21/h1-16,24-25H,17-20H2/t24-,25+/m0/s1 |
InChI Key |
ZAVIBFFNLYYQGK-LOSJGSFVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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